L-Alanine 2-naphthylamide

Description

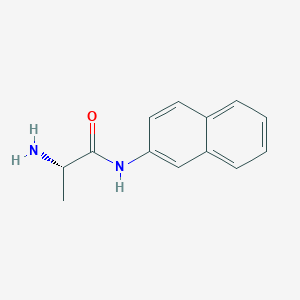

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHPADKWNYTHOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313920 | |

| Record name | Alanine β-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720-82-1 | |

| Record name | Alanine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine β-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-N-(2-naphthyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Alanine 2-Naphthylamide: Principles, Protocols, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine 2-naphthylamide (Ala-βNA) is a synthetic substrate pivotal for the sensitive detection of aminopeptidase activity. Through enzymatic cleavage, it releases 2-naphthylamine, a moiety that can be quantified using either chromogenic or fluorometric methods. This guide provides a comprehensive overview of the biochemical principles underpinning Ala-βNA-based assays, detailed step-by-step protocols for their implementation, and a discussion of their critical applications in fields ranging from clinical diagnostics to high-throughput drug discovery. By integrating mechanistic insights with validated experimental workflows, this document serves as a technical resource for scientists leveraging aminopeptidase activity as a biomarker or therapeutic target.

Core Principles of this compound

This compound is an amino acid derivative created by the formal condensation of the carboxyl group of L-alanine with the amino group of 2-naphthylamine.[1] This structure renders it an ideal substrate for enzymes that specifically cleave N-terminal alanine residues from peptides and proteins.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ala-βNA is essential for its proper handling, storage, and use in aqueous assay systems.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-N-naphthalen-2-ylpropanamide | [1] |

| Synonyms | L-Ala-βNA, L-Alanine beta-naphthylamide | [4] |

| CAS Number | 720-82-1 | [4][5] |

| Molecular Formula | C₁₃H₁₄N₂O | [1][5] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | Off-white powder | [4] |

| Solubility | Soluble in water (with heating), DMSO, and Methanol | [6] |

| Storage | Store at 0 - 8 °C, protected from light | [4] |

Mechanism of Action as an Aminopeptidase Substrate

The utility of this compound lies in its susceptibility to enzymatic hydrolysis. Aminopeptidases, particularly Alanine Aminopeptidase (AAP), recognize and bind the N-terminal alanine. The enzyme's active site then catalyzes the cleavage of the amide bond, liberating L-alanine and free 2-naphthylamine.

The released 2-naphthylamine is the reporter molecule. Its concentration, which is directly proportional to the enzyme's activity, can be measured via two primary detection methods:

-

Fluorometric Detection: Free 2-naphthylamine possesses intrinsic fluorescence, which can be measured directly (Excitation: 345 nm, Emission: 412 nm).[7] This method is highly sensitive.

-

Chromogenic Detection: In the presence of a diazonium salt under acidic conditions (a method based on the Bratton-Marshall reaction), the primary aromatic amine of 2-naphthylamine forms a stable, colored azo dye. The intensity of this color, typically measured between 540-580 nm, correlates with the amount of 2-naphthylamine released.

Below is a diagram illustrating the enzymatic cleavage and subsequent detection pathways.

Key Enzymes and Applications

While several aminopeptidases can cleave Ala-βNA, its primary target is Alanine Aminopeptidase (AAP) , also known as Aminopeptidase N (APN) or CD13.[3] This zinc-dependent metalloprotease is a type II integral membrane protein found on the cell surface of various tissues.[2]

Applications driven by AAP detection include:

-

Clinical Diagnostics: AAP levels in urine are a sensitive biomarker for renal tubular damage.

-

Cancer Research: Overexpression of CD13 is associated with tumor progression and angiogenesis in various cancers, making it a therapeutic target and diagnostic marker.

-

Microbiology: Alanine aminopeptidase activity is used as a rapid test to differentiate Gram-negative bacteria (which typically possess the enzyme) from Gram-positive bacteria.[8]

-

Drug Discovery: Ala-βNA is widely used in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of AAP.[9]

Experimental Protocols

Scientific integrity in enzyme assays relies on robust, self-validating protocols. The following sections provide detailed methodologies that include essential controls to ensure data trustworthiness.

Protocol 1: Chromogenic Assay for Alanine Aminopeptidase (AAP) Activity

This protocol details the measurement of AAP activity in a biological sample (e.g., cell lysate, urine) using a two-step chromogenic reaction.

Causality Behind Experimental Choices:

-

Tris Buffer (pH 7.5): This pH is optimal for AAP activity, ensuring the enzyme functions at its peak catalytic efficiency.[2]

-

Pre-incubation: Warming the substrate and buffer to 37°C before adding the enzyme ensures the reaction starts at the optimal temperature, preventing a lag phase and ensuring accurate kinetic measurements.

-

Trichloroacetic Acid (TCA): TCA is a strong acid that serves two purposes: it instantly stops the enzymatic reaction by denaturing the AAP, and it provides the necessary acidic environment for the subsequent Bratton-Marshall reaction.

-

Sodium Nitrite & Ammonium Sulfamate: Sodium nitrite diazotizes the 2-naphthylamine. Ammonium sulfamate is then added to quench any excess, unreacted sodium nitrite, which would otherwise interfere with the final color development step.

-

N-(1-Naphthyl)ethylenediamine (NED): This coupling reagent reacts with the diazotized 2-naphthylamine to form the stable, intensely colored azo dye.

Workflow Diagram:

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Solution: 2 mM this compound in 20% methanol or DMSO.

-

Stop/Acidification Solution: 10% (w/v) Trichloroacetic Acid (TCA).

-

Nitrite Solution: 0.1% (w/v) Sodium Nitrite in water (prepare fresh).

-

Sulfamate Solution: 0.5% (w/v) Ammonium Sulfamate in water.

-

Coupling Reagent (NED): 0.05% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water (store in the dark).

-

Standard: 1 mM 2-Naphthylamine in 20% methanol (handle with extreme care as it is a carcinogen).[10][11]

-

-

Assay Setup:

-

Label microcentrifuge tubes for blanks, standards, and samples.

-

Substrate Blank: 100 µL Assay Buffer.

-

Sample Blank: 50 µL Sample + 50 µL Assay Buffer.

-

Sample Test: 50 µL Sample + 50 µL Assay Buffer.

-

Standard Curve: Prepare serial dilutions of the 2-Naphthylamine standard (e.g., 0 to 100 µM) in Assay Buffer. Total volume 100 µL.

-

-

Enzymatic Reaction:

-

Pre-warm all tubes (except the Sample Blank to which stop solution will be added first) and the Substrate Solution to 37°C for 5 minutes.

-

To the Sample Blank tubes, add 50 µL of the TCA Stop Solution before adding the substrate. This accounts for any non-enzymatic hydrolysis or interfering color from the sample itself.

-

Start the reaction by adding 100 µL of the pre-warmed Substrate Solution to all tubes.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of TCA Stop Solution to all tubes (except the already-stopped Sample Blanks). Centrifuge at high speed for 5 minutes to pellet precipitated protein.

-

-

Color Development:

-

Transfer 200 µL of the supernatant from each tube to a new 96-well plate.

-

Add 50 µL of the Nitrite Solution to each well. Incubate for 3 minutes at room temperature.

-

Add 50 µL of the Sulfamate Solution to each well to quench excess nitrite. Incubate for 2 minutes.

-

Add 50 µL of the NED Coupling Reagent. A pink/magenta color will develop. Incubate for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 560 nm using a microplate reader.

-

Subtract the absorbance of the Substrate Blank from all readings.

-

Plot the standard curve of absorbance vs. nmol of 2-Naphthylamine.

-

Calculate the amount of 2-naphthylamine produced in each sample using the standard curve.

-

Enzyme activity is expressed as nmol of product formed per minute per mg of protein (or per mL of sample).

-

Protocol 2: Fluorometric HTS Assay for AAP Inhibitor Screening

This protocol is adapted for a 96- or 384-well plate format for higher throughput, using the more sensitive direct fluorescence detection method.

Workflow Diagram:

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Solution: 100 µM this compound in Assay Buffer.

-

Enzyme Solution: Purified AAP diluted in Assay Buffer to a concentration that gives a robust signal within the linear range of the assay (determined during assay development).

-

Test Compounds: Serially diluted in DMSO, then further diluted in Assay Buffer.

-

-

Assay Setup (in a black, flat-bottom 96-well plate):

-

Negative Control (0% Inhibition): 5 µL DMSO + 45 µL Enzyme Solution.

-

Positive Control (100% Inhibition): 5 µL of a known potent AAP inhibitor + 45 µL Enzyme Solution.

-

Test Wells: 5 µL of test compound dilution + 45 µL Enzyme Solution.

-

-

Reaction and Measurement:

-

Dispense compounds and controls into the plate.

-

Add the Enzyme Solution to all wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Read the fluorescence (Ex: 345 nm, Em: 412 nm) on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Test - Signal_Bkg) / (Signal_NegCtrl - Signal_Bkg)) (where Bkg is a well with no enzyme).

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Interpretation and Troubleshooting

| Issue | Potential Cause(s) | Solution(s) |

| High Background Signal | 1. Substrate instability/autohydrolysis. 2. Contamination of reagents. 3. Intrinsic fluorescence/color of sample. | 1. Prepare substrate fresh; store protected from light. 2. Use high-purity water and reagents. 3. Run a proper sample blank (no enzyme or stopped at t=0) and subtract its value. |

| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Presence of inhibitors in the sample (e.g., chelators like EDTA for metalloproteases). | 1. Use a fresh enzyme aliquot; check storage conditions. 2. Verify buffer pH is optimal for the enzyme (~7.5 for AAP). 3. If inhibition is suspected, perform a spike-recovery experiment or dialyze the sample. |

| Poor Z'-factor (in HTS) | 1. High well-to-well variability. 2. Suboptimal concentrations of enzyme or substrate. | 1. Ensure accurate and consistent pipetting; check dispenser performance. 2. Optimize enzyme and substrate concentrations via matrix titration to maximize the signal-to-background window. |

| Precipitation in Wells | 1. Low solubility of test compounds. 2. Reagent incompatibility. | 1. Lower the final compound concentration; check the final DMSO concentration (typically ≤1%). 2. Check for buffer/compound incompatibilities. |

Safety Considerations

The primary safety concern associated with this assay is the reporter molecule, 2-naphthylamine . It is a known human carcinogen, primarily targeting the bladder.[10][11] All handling of 2-naphthylamine standards and waste generated from the assay must be performed in accordance with institutional safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses) and proper disposal of hazardous chemical waste.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 688372, this compound.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7015845, L-alanyl-L-alanine 2-naphthylamide.

- L. B. Hersh, A. J. Turner (n.d.). Membrane alanyl aminopeptidase. PubMed Central.

- F. X. Avilés, J. L. Arolas, et al. (2006). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Biological Chemistry.

- PeptaNova GmbH (n.d.). Aminopeptidase Substrates.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98159, DL-Alanine-beta-naphthylamide.

- CP Lab Safety (n.d.). L-Alanine-2-naphthylamide, 99%+ (Assay by titration).

- Mangione, P. P., et al. (2015). A novel mechano-enzymatic cleavage mechanism underlies transthyretin amyloidogenesis. The EMBO Molecular Medicine.

- Tong, S., et al. (1984). The metabolic activation of 2-naphthylamine to mutagens in the Ames test. PubMed.

- International Agency for Research on Cancer (2012). 2-NAPHTHYLAMINE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F.

- Lamb, H. K., et al. (2015). Catalytic mechanism of alanine racemase and pathway for l-alanine.... ResearchGate.

- University of Bath (n.d.). Alanine racemase. M-CSA Mechanism and Catalytic Site Atlas.

- Cell Biolabs, Inc. (n.d.). Alanine Assay Kit.

- Masuda, Y., & Hoffmann, D. (1969). Quantitative determination of 1-naphthylamine and 2-naphthylamine in cigarette smoke. Analytical Chemistry.

- Taylor & Francis Online (n.d.). 2-Naphthylamine – Knowledge and References.

- Wikipedia (n.d.). 2-Naphthylamine.

Sources

- 1. This compound | C13H14N2O | CID 688372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Membrane alanyl aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. scbt.com [scbt.com]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to L-Alanine 2-Naphthylamide: Structure, Properties, and Applications in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine 2-naphthylamide is a synthetic amino acid derivative that has become an invaluable tool in biochemical and clinical research.[1][2] Its primary utility lies in its role as a chromogenic and fluorogenic substrate for various aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. The enzymatic hydrolysis of this compound yields L-alanine and 2-naphthylamine, the latter of which can be readily detected and quantified, providing a measure of enzyme activity.[3][4] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a particular focus on its use in enzyme kinetics and drug discovery.

Section 1: Physicochemical Properties and Structure

This compound, also known as L-Ala-βNA, is an off-white powder.[5] It is the amide formed from the formal condensation of the carboxyl group of L-alanine with the amino group of 2-naphthylamine.[2]

Chemical Structure

The chemical structure of this compound is characterized by an L-alanine residue linked to a 2-naphthylamine moiety via an amide bond. This structure is fundamental to its function as an enzyme substrate, as the amide bond is the target for hydrolytic cleavage by aminopeptidases.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O | [1][2][5] |

| Molecular Weight | 214.27 g/mol | [1][2][5] |

| IUPAC Name | (2S)-2-amino-N-(naphthalen-2-yl)propanamide | [2] |

| CAS Number | 720-82-1 | [1][2][5] |

| Appearance | Off-white powder | [1][5] |

| Melting Point | 104 °C | [1][5] |

| Purity | ≥ 99% (Assay by titration) | [1][5][6] |

| Storage | 0 - 8 °C | [1][5] |

Section 2: Principle of Action in Enzymatic Assays

This compound serves as a substrate for a class of enzymes known as aminopeptidases. These enzymes catalyze the hydrolysis of the amide bond linking the L-alanine residue to the 2-naphthylamine moiety.

Enzymatic Hydrolysis

The core of the assay is the enzymatic cleavage of this compound, which releases free 2-naphthylamine. The rate of 2-naphthylamine formation is directly proportional to the aminopeptidase activity in the sample.

Caption: General experimental workflow for an aminopeptidase assay.

Step-by-Step Colorimetric Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 6 mM in a suitable solvent like DMSO or water, depending on the salt form).

-

Prepare the Tris-HCl buffer (100 mM, pH 7.8).

-

Prepare the Fast Garnet GBC solution as described in the materials section.

-

-

Assay Setup:

-

In a 96-well plate, add a suitable volume of your enzyme sample (e.g., 50 µL).

-

For the blank, add the same volume of buffer instead of the enzyme.

-

Add Tris-HCl buffer to each well to bring the total volume to, for example, 140 µL.

-

-

Reaction Initiation:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the this compound stock solution to each well. The final substrate concentration in this example would be 0.4 mM.

-

-

Incubation:

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 50 µL of the Fast Garnet GBC solution to each well.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength for the formed azo dye (typically around 550 nm) using a microplate reader.

-

-

Calculation:

-

Calculate the enzyme activity based on a standard curve of known concentrations of 2-naphthylamine.

-

Step-by-Step Fluorometric Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound as described for the colorimetric assay.

-

Prepare the Tris-HCl buffer (100 mM, pH 7.8).

-

Prepare the 0.1 M acetate buffer, pH 4.2.

-

-

Assay Setup:

-

Follow the same setup as the colorimetric assay.

-

-

Reaction Initiation and Incubation:

-

Follow the same procedure as the colorimetric assay.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of 0.1 M acetate buffer, pH 4.2.

-

-

Measurement:

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 345 nm and an emission wavelength of 412 nm. [7]6. Calculation:

-

Quantify the enzyme activity by comparing the fluorescence of the samples to a standard curve prepared with known concentrations of 2-naphthylamine.

-

Section 4: Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in various research areas.

Enzyme Characterization

This substrate is widely used to study the kinetics and substrate specificity of various aminopeptidases. [1]By measuring the rate of hydrolysis under different conditions (e.g., varying substrate concentrations, pH, and temperature), researchers can determine key enzymatic parameters such as Km and Vmax.

Drug Discovery

In the context of drug development, this compound-based assays are employed for high-throughput screening of potential enzyme inhibitors. [5]A decrease in the rate of 2-naphthylamine production in the presence of a test compound indicates inhibitory activity.

Clinical Diagnostics

Aminopeptidase activity in biological fluids can be indicative of certain pathological conditions. Assays using this compound can be adapted for diagnostic purposes to measure enzyme levels in serum, urine, or tissue homogenates.

Section 5: Safety and Handling

This compound and its hydrolysis product, 2-naphthylamine, should be handled with care. 2-Naphthylamine is a known carcinogen. [2]Therefore, appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling these compounds. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a robust and versatile substrate for the measurement of aminopeptidase activity. Its utility in both colorimetric and fluorometric assays, coupled with the relative simplicity of these methods, has established it as a cornerstone in enzyme kinetics, drug discovery, and clinical diagnostics. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful tool in their scientific endeavors.

References

- PubMed. (n.d.). Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities.

- BioVision. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric).

- Journal of American Science. (2010). Purification and properties of alanine aminopeptidase from water buffalo kidney.

- PMC. (n.d.). Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase.

- PMC. (n.d.). A fluorimetric assay for aminopeptidase W.

- Taylor & Francis Online. (n.d.). 2-Naphthylamine – Knowledge and References.

- J-Stage. (1984). A Fluorometric Method for Dipeptidase Activity Measurement in Urine, Using L-Alanyl-L-Alanine as Substrate.

- NCBI Bookshelf. (n.d.). 2-NAPHTHYLAMINE.

- PubMed. (n.d.). A fluorometric method for dipeptidase activity measurement in urine, using L-alanyl-L-alanine as substrate.

- ResearchGate. (2025). Multistep enzyme catalysed deracemisation of 2-naphthyl alanine.

- CP Lab Safety. (2025). L-Alanine-2-naphthylamide, 99%+ (Assay by titration), C13H14N2O, 1 gram.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H14N2O | CID 688372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. calpaclab.com [calpaclab.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

L-Alanine 2-Naphthylamide (CAS No. 720-82-1): A Comprehensive Technical Guide for a Versatile Aminopeptidase Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Alanine 2-naphthylamide, a key chromogenic and fluorogenic substrate for the measurement of aminopeptidase activity. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the scientific principles that underpin its application. As a senior application scientist, the focus is on providing actionable insights and robust methodologies to empower your research and development endeavors.

Introduction: The Significance of this compound in Enzymology

This compound, with the Chemical Abstracts Service (CAS) number 720-82-1, is an L-alanine derivative where the carboxyl group is condensed with the amino group of 2-naphthylamine.[1][2] This compound has established itself as a valuable tool in biochemistry and medical research, primarily as a substrate for detecting and quantifying the activity of various aminopeptidases.[3] Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][4] Their activity is crucial in a myriad of physiological processes, including protein maturation, digestion, and cellular signaling.[4][5] Dysregulation of aminopeptidase activity has been implicated in numerous diseases, such as cancer and inflammatory conditions, making them important targets for drug discovery and diagnostics.[6][7]

The utility of this compound stems from its ability to be hydrolyzed by specific aminopeptidases, such as Alanine Aminopeptidase (AAP) or Aminopeptidase N (APN/CD13), to release the optically active product, 2-naphthylamine. This liberated 2-naphthylamine can then be readily quantified using either colorimetric or fluorometric methods, providing a sensitive and reliable measure of enzyme activity.[8]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 720-82-1 | [9] |

| Molecular Formula | C₁₃H₁₄N₂O | [3][9] |

| Molecular Weight | 214.26 g/mol | [9] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in ethanol (50 mg/mL, clear to slightly hazy) | |

| Storage Temperature | 2-8°C |

The Science Behind the Assay: Enzymatic Hydrolysis and Detection Principles

The core of any assay utilizing this compound is a two-step process: enzymatic cleavage followed by the detection of the liberated 2-naphthylamine.

The Enzymatic Reaction: A Tale of a Scissile Bond

Aminopeptidases, particularly Alanine Aminopeptidase, are metalloenzymes that employ a catalytic mechanism involving a metal ion, typically Zn²⁺, in their active site.[4] This metal ion coordinates with the carbonyl oxygen of the peptide bond in the this compound substrate, polarizing it and making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule.[4] This leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the amide bond and releasing L-alanine and 2-naphthylamine.[4]

Caption: Enzymatic cleavage of this compound.

Detection Methodologies: Visualizing the Unseen

The choice between a colorimetric and a fluorometric assay depends on the required sensitivity, available equipment, and the nature of the biological sample.

This method relies on the reaction of the liberated 2-naphthylamine with p-dimethylaminocinnamaldehyde to form a brightly colored Schiff base, which can be quantified using a spectrophotometer. This method is robust and suitable for samples with relatively high enzyme activity.

For samples with low enzyme activity or when higher sensitivity is required, fluorometric detection is the method of choice. 2-Naphthylamine is an intrinsically fluorescent molecule. Upon excitation with ultraviolet light (typically around 345 nm), it emits light at a longer wavelength (around 412 nm).[8] The intensity of this emitted light is directly proportional to the concentration of 2-naphthylamine, and thus to the aminopeptidase activity.

Caption: Colorimetric and fluorometric detection of 2-naphthylamine.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, with clear explanations for each step to ensure both technical accuracy and a deep understanding of the methodology.

General Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5. The pH is critical as most aminopeptidases exhibit optimal activity in the neutral to slightly alkaline range.

-

Substrate Stock Solution (10 mM): Dissolve 21.43 mg of this compound in 10 mL of absolute ethanol. Store at -20°C in amber vials to protect from light. Ethanol is used as a solvent due to the poor aqueous solubility of the substrate.

-

2-Naphthylamine Standard Stock Solution (1 mM): Dissolve 14.32 mg of 2-naphthylamine in 100 mL of absolute ethanol. This standard is crucial for generating a standard curve to quantify the enzyme activity. Store at 4°C, protected from light.

-

Colorimetric Detection Reagent: Prepare a solution of 0.1% (w/v) p-dimethylaminocinnamaldehyde in 1 M HCl. This reagent should be prepared fresh.

Fluorometric Assay Protocol

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

-

Prepare 2-Naphthylamine Standards: Create a dilution series of the 2-naphthylamine standard stock solution in the assay buffer to generate concentrations ranging from 0 to 50 µM.

-

Sample Preparation: Prepare your biological sample (e.g., cell lysate, purified enzyme) in the assay buffer. A protein concentration determination of the sample is recommended for later normalization of the enzyme activity.

-

Reaction Setup: In a black 96-well plate, add 50 µL of the sample or 2-naphthylamine standard to each well.

-

Initiate the Reaction: Add 50 µL of a working solution of this compound (e.g., 200 µM in assay buffer, pre-warmed to 37°C) to each well to start the reaction. The final substrate concentration will be 100 µM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the Reaction (Optional but Recommended): Add 50 µL of 1 M acetic acid to each well to stop the enzymatic reaction.

-

Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 345 nm and an emission wavelength of 412 nm using a microplate fluorometer.[8]

-

Data Analysis: Subtract the blank (no enzyme) fluorescence from all readings. Plot the fluorescence of the 2-naphthylamine standards against their concentrations to generate a standard curve. Use the equation of the standard curve to determine the concentration of 2-naphthylamine produced in your samples. Express the enzyme activity as nmol of 2-naphthylamine produced per minute per mg of protein.

Colorimetric Assay Protocol

-

Follow steps 1-6 of the Fluorometric Assay Protocol , using a clear 96-well plate.

-

Color Development: Add 50 µL of the colorimetric detection reagent to each well.

-

Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.

-

Absorbance Measurement: Read the absorbance at the wavelength of maximum absorbance for the Schiff base (typically around 540-560 nm) using a microplate spectrophotometer.

-

Data Analysis: Similar to the fluorometric assay, generate a standard curve using the absorbance of the 2-naphthylamine standards and calculate the enzyme activity in your samples.

Caption: A generalized workflow for an aminopeptidase assay.

Broader Context: Aminopeptidase N (CD13) in Cellular Signaling

This compound is a valuable tool for studying the enzymatic activity of Aminopeptidase N (CD13), a multifunctional protein with roles extending beyond peptide cleavage. CD13 is involved in various cellular processes, including signal transduction, cell adhesion, and migration.[6][10][11] For instance, the crosslinking of CD13 on the surface of immune cells can trigger intracellular signaling cascades, a process that is independent of its enzymatic activity.[10][11] Understanding the enzymatic activity of CD13 in different cellular contexts, which can be achieved using substrates like this compound, provides crucial insights into its overall biological function.

Caption: A simplified representation of CD13-mediated signaling.

Conclusion: A Powerful Substrate for Advancing Research

This compound remains an indispensable tool for researchers in both basic and applied sciences. Its reliability, coupled with the sensitivity of modern detection methods, allows for the precise characterization of aminopeptidase activity in a wide range of biological samples. The detailed protocols and the underlying scientific principles discussed in this guide are intended to provide researchers with the necessary knowledge and confidence to effectively utilize this compound in their experimental workflows, thereby contributing to a deeper understanding of the role of aminopeptidases in health and disease.

References

- Aminopeptin, also known as aminopeptidase, is an enzyme with critical functions in the human body.

- Inside-out Signalling From Aminopeptidase N (CD13) To Complement Receptor 3 (CR3, CD11b/CD18). bioRxiv. [Link]

- Aminopeptidases: towards a mechanism of action. PubMed. [Link]

- Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18. PMC - NIH. [Link]

- Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry. [Link]

- Targeting CD13/Aminopeptidase N as a Novel Therapeutic Approach for Scleroderma Fibrosis. PMC - NIH. [Link]

- Aminopeptidase N (CD13) Is Involved in Phagocytic Processes in Human Dendritic Cells and Macrophages. PMC - PubMed Central. [Link]

- Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. PMC. [Link]

- This compound | C13H14N2O | CID 688372. PubChem - NIH. [Link]

- L-alanyl-L-alanine 2-naphthylamide | C16H19N3O2 | CID 7015845. PubChem. [Link]

- Expression and Function of Aminopeptidase N/CD13 Produced by Fibroblast Like Synoviocytes in Rheumatoid Arthritis: Role of CD13 in Chemotaxis of Cytokine Activated T cells Independent of Enzym

- β-Aminopeptidases: Insight into Enzymes without a Known Natural Substr

- Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene. PubMed. [Link]

- L-Alanine-2-naphthylamide, 99%+ (Assay by titration), C13H14N2O, 1 gram. CP Lab Safety. [Link]

- Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions. PubMed. [Link]

- Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry. PubMed. [Link]

- 2-NAPHTHYLAMINE 1. Exposure Data.

- p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identific

- 2-Naphthylamine. Wikipedia. [Link]

- Fluorometric detection of volatile amines using an indanonalkene pl

- Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]

- ALANINE SYNTHESIS. #ncchem. YouTube. [Link]

- High-Throughput Fluorometric Assay For Quantifying Polysorbate In Biopharmaceutical Products Using Micelle Activated Fluorescence Probe N-Phenyl-1-Naphthylamine. PubMed. [Link]

- Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry.

- 2-NAPHTHYLAMINE.

- 2-Naphthylamine – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Aminopeptidases: towards a mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H14N2O | CID 688372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. What is the mechanism of Aminopeptin? [synapse.patsnap.com]

- 5. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminopeptidase N (CD13) Is Involved in Phagocytic Processes in Human Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and Function of Aminopeptidase N/CD13 Produced by Fibroblast Like Synoviocytes in Rheumatoid Arthritis: Role of CD13 in Chemotaxis of Cytokine Activated T cells Independent of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. scbt.com [scbt.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]

L-Alanine 2-naphthylamide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of L-Alanine 2-Naphthylamide as an Aminopeptidase Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound serves as a quintessential chromogenic substrate for the characterization and quantification of aminopeptidase activity, particularly that of Alanine Aminopeptidase (AAP), also known as Aminopeptidase N (APN/CD13). Its utility in biochemical and clinical assays stems from the enzymatic liberation of 2-naphthylamine, a product amenable to sensitive detection. This guide provides a comprehensive exploration of the molecular mechanisms underpinning the enzymatic hydrolysis of this compound, offering insights into the catalytic machinery of the target enzymes. Furthermore, it presents a detailed, field-proven protocol for the robust assessment of aminopeptidase activity, designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Enzymology

This compound is an L-alanine derivative where the carboxyl group is in an amide linkage with the amino group of 2-naphthylamine[1]. This synthetic molecule has become an invaluable tool in the study of proteases, specifically exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. The enzymatic cleavage of the amide bond in this compound releases L-alanine and the chromogenic compound 2-naphthylamine, providing a direct measure of enzyme activity[2][3].

Aminopeptidases, the enzymes that act upon this substrate, are ubiquitous and play critical roles in various physiological processes, including protein turnover, peptide metabolism, and antigen presentation. Notably, Alanine Aminopeptidase (Aminopeptidase N) is a zinc-dependent metalloenzyme that is often overexpressed in various cancers, making it a target for diagnostic and therapeutic development[4][5][6]. The study of its activity using substrates like this compound is therefore of significant interest to researchers in enzymology, drug discovery, and clinical diagnostics.

The Core Mechanism: Enzymatic Hydrolysis of this compound

The hydrolysis of this compound is catalyzed by aminopeptidases, most notably by members of the M1 family of metallopeptidases, such as Aminopeptidase N[5]. These enzymes employ a sophisticated catalytic mechanism centered around a metal ion, typically zinc, located within the active site[7][8].

The Catalytic Machinery of Aminopeptidase N

The active site of Aminopeptidase N is a meticulously organized environment designed for the specific recognition and cleavage of N-terminal amino acids. Key components of this catalytic machinery include:

-

A Catalytic Zinc Ion: The Zn²⁺ ion is coordinated by several amino acid residues, typically histidines and a glutamate[7][9]. Its primary role is to act as a Lewis acid, polarizing a coordinated water molecule to increase its nucleophilicity[7][10].

-

A General Base: A nearby glutamate residue (e.g., Glu389 in some M1 aminopeptidases) acts as a general base, accepting a proton from the zinc-bound water molecule to generate a highly nucleophilic hydroxide ion[4].

-

Substrate Binding Residues: Specific residues within the active site are responsible for recognizing and binding the substrate. In porcine Aminopeptidase N, Gln208, Glu350, and Glu406 form hydrogen bonds with the N-terminal amine of the substrate, while Met349 provides a hydrophobic pocket that favors the alanine side chain[5].

A Step-by-Step Mechanistic Pathway

The enzymatic cleavage of this compound proceeds through the following key steps:

-

Substrate Binding: The this compound molecule enters the active site of the aminopeptidase. The N-terminal amino group of the alanine residue is anchored by hydrogen bonds to specific glutamate and glutamine residues. The alanine side chain settles into a hydrophobic pocket, ensuring proper orientation for catalysis[5].

-

Activation of the Nucleophile: The catalytic zinc ion polarizes a coordinated water molecule. A nearby glutamate residue, acting as a general base, abstracts a proton from this water molecule, generating a zinc-bound hydroxide ion. This is a crucial step for creating a potent nucleophile at physiological pH[4][7][10].

-

Nucleophilic Attack: The newly formed hydroxide ion launches a nucleophilic attack on the carbonyl carbon of the amide bond linking the alanine and the 2-naphthylamine moieties.

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. The oxyanion of this intermediate is stabilized by coordination with the zinc ion and interactions with other active site residues.

-

Collapse of the Intermediate and Product Release: The tetrahedral intermediate collapses. The amide bond is cleaved, and the glutamate residue (now acting as a general acid) donates a proton to the nitrogen atom of the 2-naphthylamine, facilitating its departure as a free molecule. The L-alanine is subsequently released, and the enzyme's active site is regenerated for the next catalytic cycle.

Visualization of the Catalytic Mechanism

Caption: Catalytic cycle of aminopeptidase with this compound.

Experimental Protocol: A Self-Validating Aminopeptidase Assay

This protocol provides a robust method for determining aminopeptidase activity using this compound as the substrate. The liberated 2-naphthylamine is coupled with Fast Garnet GBC to produce a colored azo dye, which can be quantified spectrophotometrically.

Reagents and Materials

-

Enzyme Source: Purified aminopeptidase or a biological sample (e.g., cell lysate, tissue homogenate, serum).

-

Substrate Stock Solution: 6 mM this compound hydrochloride in 100 mM Tris-HCl buffer, pH 7.8.

-

Reaction Buffer: 100 mM Tris-HCl buffer, pH 7.8.

-

Stopping Reagent/Color Developer: 1 mg/mL Fast Garnet GBC solution in 1 M Sodium Acetate buffer, pH 4.2, containing 10% Tween 20[2].

-

2-Naphthylamine Standard Stock Solution: 1 mM 2-naphthylamine in a suitable solvent (e.g., ethanol).

-

Microplate Reader or Spectrophotometer: Capable of measuring absorbance at the appropriate wavelength for the azo dye (typically around 520-550 nm).

-

96-well microplates or cuvettes.

-

Incubator or water bath set to 37°C.

Step-by-Step Assay Procedure

-

Preparation of 2-Naphthylamine Standard Curve:

-

Prepare a series of dilutions of the 2-naphthylamine standard stock solution in the reaction buffer to create standards ranging from 0 to 100 µM.

-

To 50 µL of each standard dilution, add 50 µL of the stopping reagent/color developer.

-

Incubate for 10 minutes at room temperature to allow for color development.

-

Measure the absorbance at the optimal wavelength.

-

Plot the absorbance values against the known concentrations of 2-naphthylamine to generate a standard curve.

-

-

Enzyme Reaction:

-

In a 96-well plate, add 40 µL of reaction buffer to each well.

-

Add 10 µL of the enzyme sample (appropriately diluted) to the wells. Include a "no enzyme" control well with 10 µL of reaction buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes to bring the reaction components to temperature.

-

Initiate the reaction by adding 10 µL of the 6 mM this compound substrate stock solution to each well. The final substrate concentration will be 1 mM.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 50 µL of the Fast Garnet GBC solution to each well.

-

Incubate for 10 minutes at room temperature for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the same wavelength used for the standard curve.

-

Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing samples.

-

Using the standard curve, determine the concentration of 2-naphthylamine produced in each sample.

-

Calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of protein (Specific Activity).

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for the aminopeptidase assay.

Quantitative Data Summary

The kinetic parameters of aminopeptidases can vary depending on the enzyme source, purity, and assay conditions. The Michaelis-Menten constant (Km) for this compound is an important parameter for characterizing the enzyme-substrate interaction.

| Enzyme Source | Substrate | Km (mM) | Optimal pH | Activators | Inhibitors | Reference |

| Water Buffalo Kidney (AAP3) | DL-alanine-β-naphthylamide | Not specified | 7.8 | Mg²⁺, Ca²⁺ | Not specified | [2] |

| Porcine Kidney Aminopeptidase N | Alanine derivatives | Not specified | 7.0-7.5 | Zn²⁺ | Metal chelators | [11][12] |

| Pseudomonas aeruginosa PepA | Leucine-p-nitroanilide | 0.1 | Not specified | Zn²⁺, Mn²⁺ | Bestatin | [13] |

Note: Direct Km values for this compound are not always readily available in the literature, but values for similar substrates provide a useful reference.

Conclusion and Future Perspectives

This compound remains a cornerstone substrate for the study of aminopeptidase activity. A thorough understanding of its mechanism of hydrolysis, grounded in the principles of metalloenzyme catalysis, is essential for the design and interpretation of robust enzymatic assays. The protocol detailed herein provides a reliable framework for such investigations. Future research may focus on the development of novel substrates with enhanced sensitivity and specificity, as well as the application of these assays in high-throughput screening for the discovery of novel aminopeptidase inhibitors with therapeutic potential. The continued exploration of the structure-function relationships of aminopeptidases will undoubtedly be facilitated by the use of well-characterized substrates like this compound.

References

- Burley SK, David PR, Lipscomb WN. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Proceedings of the National Academy of Sciences of the United States of America. 1991;88(16):6916–6920. [Link]

- Chen L, Lin Z, Li L, et al. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry. 2017;56(34):4533-4545. [Link]

- Chen L, Lin Z, Li L, et al. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. PMC. [Link]

- Lowther WT, Zhang Y, Sampson PB, Holman TR, Matthews BW. Structural basis of catalysis by monometalated methionine aminopeptidase. PNAS. 2002;99(23):14673-14678. [Link]

- McDonald JK, Barrett AJ. Membrane alanyl aminopeptidase. In: Handbook of Proteolytic Enzymes. Elsevier; 2004:311-315. [Link]

- McCall KA, Fierke CA. Regulation of zinc-dependent enzymes by metal carrier proteins. Journal of Biological Inorganic Chemistry. 2017;22(2-3):215-229. [Link]

- Patsnap. What is the mechanism of Aminopeptin? Patsnap Synapse. Published July 17, 2024. [Link]

- ResearchGate. Substrate Specificity and Kinetic Parameters of Aminopeptidase. [Link]

- PubChem. This compound.

- Royal Society of Chemistry. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. RSC Publishing. Published online July 23, 2025. [Link]

- Santi, Daniel V., and George L. Kenyon. "Approaches to the rational design of enzyme inhibitors." Journal of medicinal chemistry 16.6 (1973): 641-647. [Link]

- Sayed, A. S., El-Sayed, S. T., & Abd El-Hady, H. M. (2010). Purification and properties of alanine aminopeptidase from water buffalo kidney. Journal of American Science, 6(12), 1600-1610. [Link]

- Taylor, A. Aminopeptidase N. In: Handbook of Proteolytic Enzymes. Academic Press; 1998:295-298. [Link]

- Wong, A. H., Zhou, D., Rini, J. M. Structural basis for multifunctional roles of mammalian aminopeptidase N. Proceedings of the National Academy of Sciences, 109(44), 17975-17980. [Link]

- Ahern, K. #13 Biochemistry Catalytic Mechanisms II Lecture for Kevin Ahern's BB 450/550. YouTube, 27 Oct. 2011, [Link].

- Wikipedia contributors. "Alanine aminopeptidase." Wikipedia, The Free Encyclopedia. [Link]

- Vallee, B. L., & Auld, D. S. (1992). Zinc plays both structural and catalytic roles in metalloproteins. Nutrition reviews, 50(2), 48-50. [Link]

- Taylor & Francis Online. Aminopeptidase – Knowledge and References. [Link]

- Glenner, G. G., Cohen, L. A., & Folk, J. E. (1965). THE ENZYMATIC HYDROLYSIS OF AMINO ACID BETA-NAPHTHYLAMIDES: I. PREPARATION OF AMINO ACID AND DIPEPTIDE BETA-NAPHTHYLAMIDES. Journal of Histochemistry & Cytochemistry, 13(1), 57-64. [Link]

- ResearchGate. β-Alanyl peptide synthesis by Streptomyces S9 aminopeptidase. [Link]

Sources

- 1. The hydrolysis of amino acyl-beta-naphthylamides by plasma aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jofamericanscience.org [jofamericanscience.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Aminopeptin? [synapse.patsnap.com]

- 8. Zinc plays both structural and catalytic roles in metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Membrane alanyl aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Architecture and function of metallopeptidase catalytic domains - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Alanine 2-Naphthylamide as a Chromogenic Substrate

Introduction: Unveiling a Versatile Tool for Enzyme Analysis

In the landscape of biochemical and cellular research, the ability to accurately detect and quantify enzyme activity is paramount. Chromogenic substrates are indispensable tools in this pursuit, providing a visual and measurable signal in response to enzymatic action.[1][2] L-Alanine 2-naphthylamide, also known as L-Alanine β-naphthylamide, stands out as a classic and highly effective chromogenic substrate for a specific class of hydrolytic enzymes.[3]

Structurally, it is an L-alanine derivative where the carboxyl group is condensed with the amino group of 2-naphthylamine.[4] This simple yet elegant design allows it to serve as a specific target for enzymes that recognize and cleave the N-terminal alanine residue. Its utility spans diverse fields, from fundamental enzymology and drug discovery to clinical diagnostics and microbiology, making a thorough understanding of its application essential for researchers.[3][5]

Principle of Action: A Two-Step Chromogenic Cascade

The efficacy of this compound lies in a well-defined, two-stage reaction. It is not the substrate itself that is colored, but rather the product of a secondary reaction that is initiated by enzymatic cleavage. This causality is key to designing robust and reliable assays.

Pillar 1: Specific Enzymatic Hydrolysis

This compound is primarily a substrate for aminopeptidases , enzymes that catalyze the removal of amino acids from the N-terminus of peptides and proteins. Specifically, it is highly selective for Alanine Aminopeptidase (AAP) , also known as Aminopeptidase N or CD13.[6]

The enzymatic reaction involves the hydrolytic cleavage of the amide bond linking the L-alanine residue to the 2-naphthylamine moiety. This reaction yields two products: L-alanine and the free, colorless aromatic amine, 2-naphthylamine (β-naphthylamine).[4]

Pillar 2: Diazo Coupling for Color Generation

The liberated 2-naphthylamine is the key to visualization. In the second stage of the assay, a diazonium salt, most commonly Fast Garnet GBC , is introduced into the reaction.[7] This salt acts as a coupling agent. In an acidic environment, which also serves to terminate the enzymatic reaction, the diazonium group of Fast Garnet GBC couples with the free 2-naphthylamine to form a highly colored, water-insoluble azo dye.[6][7] This resulting product typically exhibits a deep red or reddish-purple color, which can be quantified spectrophotometrically.[7]

The intensity of the color produced is directly proportional to the amount of 2-naphthylamine released, which in turn is directly proportional to the aminopeptidase activity in the sample.

Core Applications in Research and Development

The specificity and reliability of this substrate have cemented its role in several key application areas:

-

Quantitative Enzyme Assays: It is widely used to measure the kinetic properties (Kₘ, Vₘₐₓ) of purified or recombinant alanine aminopeptidases and to determine enzyme concentration in complex biological samples like cell lysates, tissue homogenates, and urine.[6]

-

Microbiological Identification: Many Gram-negative bacteria possess high cell-wall-associated alanine aminopeptidase activity, whereas most Gram-positive bacteria do not. This difference allows for the use of this compound in rapid diagnostic tests to differentiate between these major bacterial groups.[5]

-

Drug Discovery and Screening: The assay is readily adaptable for high-throughput screening (HTS) of chemical libraries to identify potential inhibitors of alanine aminopeptidase, an enzyme implicated in various diseases, including cancer and viral infections.

-

Histochemistry: The insoluble nature of the final azo dye product makes it ideal for localizing enzyme activity within tissue sections, providing valuable spatial information about protein expression and function.

Quantitative Data & Substrate Properties

A successful assay depends on understanding the physical and chemical properties of the reagents.

| Property | This compound | 2-Naphthylamine / Fast Garnet GBC Adduct |

| Synonyms | L-Ala-βNA, (S)-2-Amino-N-(2-naphthyl)propionamide | Azo Dye |

| CAS Number | 720-82-1[8] | Not Applicable |

| Molecular Formula | C₁₃H₁₄N₂O[8] | Complex |

| Molecular Weight | 214.26 g/mol [8] | Variable |

| Appearance | Off-white powder[3] | Deep red precipitate[7] |

| Solubility | Soluble in ethanol (50 mg/mL), slightly in water | Insoluble in water |

| Absorbance Max (λₘₐₓ) | N/A (Colorless) | ~525-540 nm[6][9] |

Note: The exact λₘₐₓ can vary slightly depending on buffer conditions and the specific diazonium salt used.

For isoenzymes from water buffalo kidney, Kₘ values using alanine β-naphthylamide as a substrate were determined to be between 0.125 mM and 0.17 mM, indicating a high affinity of the enzyme for the substrate.[6]

A Self-Validating Protocol for Alanine Aminopeptidase (AAP) Activity

This protocol is designed as a self-validating system, incorporating essential controls to ensure the accuracy and reliability of the results.

Objective

To quantitatively measure alanine aminopeptidase activity in a biological sample using this compound and a diazo-coupling reaction.

Materials & Reagents

-

Substrate: DL-Alanine β-naphthylamide hydrochloride (e.g., Sigma-Aldrich A3005)

-

Coupling Reagent: Fast Garnet GBC sulfate salt (e.g., Sigma-Aldrich F8761)

-

Standard: 2-Naphthylamine

-

Buffer: 100 mM Tris-HCl, pH 7.8 at 37°C

-

Stop/Coupling Solution: 1 M Sodium Acetate buffer, pH 4.2, containing 10% Tween 20

-

Sample: Purified enzyme, cell lysate, or tissue homogenate in a suitable buffer

-

Equipment: Spectrophotometer or microplate reader, 37°C water bath or incubator, centrifuge, analytical balance, calibrated pipettes.

Reagent Preparation

-

Substrate Stock (6 mM): Dissolve 15.0 mg of DL-Alanine β-naphthylamide HCl (MW: 250.72 g/mol ) in 10 mL of deionized water. Causality Note: Prepare this solution fresh, as the amide bond can undergo slow, non-enzymatic hydrolysis over time.

-

Fast Garnet GBC Solution (1 mg/mL): Dissolve 10 mg of Fast Garnet GBC into 10 mL of the Stop/Coupling Solution. Causality Note: Diazonium salts are light-sensitive and unstable in neutral/alkaline solutions; prepare this solution fresh and keep it protected from light in an acidic buffer.[10][11] The Tween 20 helps to keep the final azo dye product in suspension for accurate absorbance readings.

-

2-Naphthylamine Standard Stock (1 mM): Carefully weigh and dissolve 14.32 mg of 2-Naphthylamine (MW: 143.18 g/mol ) in 100 mL of ethanol. Safety Note: 2-Naphthylamine is a known carcinogen and must be handled with extreme care using appropriate personal protective equipment (PPE) in a designated area.

-

Standard Curve Solutions: Prepare a serial dilution of the 2-Naphthylamine stock in the assay buffer to create standards ranging from 0 to 100 µM.

Experimental Workflow

Step-by-Step Procedure

-

Setup: Label microcentrifuge tubes or a 96-well plate for blanks, standards, and samples.

-

Reaction Mixture: To each tube, add the components as described in the table below. The final reaction volume before stopping is 1.5 mL.

| Component | Blank (µL) | Standard (µL) | Sample (µL) |

| 100 mM Tris-HCl, pH 7.8 | 1300 | Varies | Varies |

| 2-Naphthylamine Std | 0 | Varies (0-100) | 0 |

| Sample | 0 | 0 | X (e.g., 100) |

| Deionized Water | to 1400 | to 1400 | to 1400 |

| Total Volume | 1400 | 1400 | 1400 |

-

Pre-incubation: Equilibrate all tubes at 37°C for 5 minutes. This ensures the reaction starts at the optimal temperature.

-

Initiation: Start the reaction by adding 100 µL of the 6 mM Substrate Stock to the Sample tubes. For the Blank and Standard tubes, add 100 µL of deionized water instead. Mix gently.

-

Enzymatic Reaction: Incubate the tubes at 37°C for a predetermined time (e.g., 15-60 minutes). Validation Point: The ideal incubation time should be within the linear range of the reaction, where product formation is proportional to time. This should be determined empirically in pilot experiments.

-

Termination & Color Development: Stop the reaction by adding 500 µL of the 1 mg/mL Fast Garnet GBC Solution to all tubes (Blanks, Standards, and Samples). Mix immediately.

-

Incubation: Allow the tubes to stand at room temperature for 10 minutes for full color development.

-

Measurement: If a precipitate forms, centrifuge the tubes (5 min at 2000 x g) to pellet the insoluble dye. Measure the absorbance of the supernatant at 525 nm .

Data Analysis

-

Standard Curve: Subtract the absorbance of the 0 µM standard (blank) from all other standard readings. Plot the corrected absorbance vs. the known concentration (nmol) of 2-naphthylamine. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Sample Activity: Subtract the absorbance of the appropriate blank (e.g., a sample blank with no substrate) from the sample readings. Use the standard curve equation to calculate the nmol of 2-naphthylamine produced in each sample.

-

Calculate Specific Activity:

-

Activity (nmol/min) = (nmol of 2-naphthylamine) / (incubation time in min)

-

Specific Activity (U/mg) = (Activity in nmol/min) / (mg of protein in sample)

-

One unit (U) is often defined as the amount of enzyme that liberates 1 µmol or 1 nmol of product per unit of time under specified conditions.[6]

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Solution(s) |

| No/Low Signal | 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Degraded substrate or coupling reagent. | 1. Use a fresh enzyme preparation or a positive control. 2. Verify buffer pH at the assay temperature. 3. Prepare all reagents fresh daily. |

| High Background | 1. Non-enzymatic hydrolysis of the substrate. 2. Contaminated reagents. 3. Light-induced degradation of Fast Garnet GBC. | 1. Run a substrate-only blank; if high, the substrate may be old. 2. Use high-purity water and reagents. 3. Protect the Fast Garnet GBC solution from light. |

| Poor Linearity in Standard Curve | 1. Pipetting errors. 2. Saturation of signal at high concentrations. 3. Precipitation of azo dye. | 1. Use calibrated pipettes; ensure proper mixing. 2. Narrow the range of standards. 3. Ensure Tween 20 is included in the stop solution; centrifuge before reading. |

Conclusion and Alternatives

This compound is a robust and cost-effective chromogenic substrate that provides a reliable method for measuring alanine aminopeptidase activity. Its foundational principle—enzymatic release of a chromogenic precursor followed by chemical coupling—is a classic biochemical technique that continues to deliver valuable insights in both basic research and applied science. While newer fluorogenic (e.g., L-Alanine-7-amido-4-methylcoumarin) and alternative chromogenic (e.g., L-Alanine-p-nitroanilide[5]) substrates offer different sensitivities and detection methods, the this compound assay remains a cornerstone of enzymology due to its simplicity, distinct colorimetric endpoint, and utility in applications like histochemistry where a precipitating product is advantageous.

References

- PubChem. (n.d.). This compound.

- El-Mehalawy, A. A., & El-Azzouny, M. M. (2010). Purification and properties of alanine aminopeptidase from water buffalo kidney. Journal of American Science, 6(12).

- PubChem. (n.d.). L-alanyl-L-alanine 2-naphthylamide.

- ResearchGate. (n.d.). Mechanism of activity staining. α-Naphthylamine is produced by...

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

- ResearchGate. (n.d.). Mechanism of activity staining. α-Naphthylamine is produced by...

- CP Lab Safety. (2025). L-Alanine-2-naphthylamide, 99%+ (Assay by titration), C13H14N2O, 1 gram.

- ResearchGate. (n.d.). Absorbance spectrum of reaction products (α-naphthol + Fast Garnet)....

- Google Patents. (n.d.). US5268483A - Process for the preparation of an L-alanine compound.

- ResearchGate. (n.d.). Absorption (A) and fluorescence emission (E) spectra of the naphthol–fast red reaction product...

- Mu, X., et al. (2012). Study on alanine aminotransferase kinetics by microchip electrophoresis. Analytical Biochemistry, 421(2), 499-505.

- DC Fine Chemicals. (2023). Chromogenic Substrates Overview.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H14N2O | CID 688372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]

- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

An In-depth Technical Guide to L-Alanine 2-Naphthylamide for Enzyme Detection

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of L-Alanine 2-naphthylamide as a substrate for enzyme detection. It moves beyond simple protocols to explain the underlying principles, enabling robust assay design and accurate data interpretation.

Part 1: Foundational Principles of this compound

This compound, also known as L-Alanine β-naphthylamide, is a synthetic substrate widely employed in biochemical assays to detect and quantify the activity of specific proteases, primarily aminopeptidases.[1] Its utility stems from its clever design: the amide bond linking L-alanine to a 2-naphthylamine moiety is a target for enzymatic hydrolysis.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[2] They play crucial roles in various physiological processes, including protein digestion, metabolism regulation, and cell maturation.[3][4] A key member of this family is Aminopeptidase N (APN), also known as CD13, which is a biomarker for kidney damage and is involved in various cellular processes.[4][5]

The core principle of the assay is the enzymatic liberation of 2-naphthylamine. By itself, the intact this compound substrate is non-fluorescent and colorless. However, upon cleavage by an aminopeptidase, it releases 2-naphthylamine, a reporter molecule whose presence can be detected by one of two primary methods: fluorometry or colorimetry.[6][7]

Part 2: The Mechanism of Detection

The detection of enzyme activity using this compound is a two-stage process: enzymatic cleavage followed by signal generation.

Stage 1: Enzymatic Hydrolysis

The process begins when the target enzyme, such as Alanine Aminopeptidase, recognizes and binds to the L-alanine residue of the substrate. The enzyme's active site, often containing a metal ion like Zn2+, facilitates a nucleophilic attack on the carbonyl carbon of the amide bond.[2][3] This leads to the hydrolysis of the bond, releasing L-alanine and free 2-naphthylamine.[3]

Caption: Detection pathways for 2-naphthylamine.

Comparison of Detection Methods

The choice between fluorometric and colorimetric detection depends on the specific experimental needs, such as required sensitivity and available equipment. [8]

| Feature | Fluorometric Assay | Colorimetric Assay |

|---|---|---|

| Principle | Measures intrinsic fluorescence of 2-naphthylamine. | Measures absorbance of a colored product formed after a secondary reaction. [9] |

| Sensitivity | Higher; can detect lower enzyme concentrations. [10][8] | Lower; suitable for higher enzyme concentrations. [8] |

| Equipment | Fluorometer or fluorescence plate reader. [8] | Spectrophotometer or colorimetric plate reader. [10] |

| Pros | Greater sensitivity, wider dynamic range. | Simple, cost-effective, common equipment. [8] |

| Cons | Requires more specialized equipment, potential for quenching. [8]| Lower sensitivity, potential for interference from colored compounds. |

Part 3: Experimental Design & Protocols

A well-designed experiment with proper controls is crucial for obtaining reliable and reproducible results.

Core Experimental Workflow

Caption: General experimental workflow for enzyme assay.

Detailed Protocol: Colorimetric Aminopeptidase Assay

This protocol provides a framework for measuring aminopeptidase activity in cell lysates using this compound and a diazonium salt coupler.

1. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8. Prepare and adjust pH at the desired reaction temperature.

-

Substrate Stock Solution (6 mM): Dissolve DL-alanine-β-naphthylamide HCl in the Assay Buffer. Note: Gentle warming may be required for full dissolution. Store aliquots at -20°C.

-

Coupling Agent Solution: Prepare a 1 mg/mL solution of Fast Garnet GBC salt in 1 M Sodium Acetate buffer (pH 4.2) containing 10% Tween 20. [4]This solution should be prepared fresh before use and protected from light.

-

Stop Solution: The coupling agent solution also serves as the stop solution. [4]* 2-Naphthylamine Standard Stock (1 mM): Prepare in a suitable solvent like DMSO and create a dilution series in Assay Buffer for the standard curve. Safety Note: 2-Naphthylamine is a known carcinogen and must be handled with extreme care using appropriate personal protective equipment (PPE) in a designated area.

2. Assay Procedure:

-

Standard Curve: Add increasing amounts of the 2-naphthylamine standard to a 96-well plate. Adjust the final volume of each well to 100 µL with Assay Buffer.

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the total protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

Assay Plate Setup:

-

Sample Wells: Add 10-50 µL of your sample lysate to the wells.

-

Negative Control Well: Add lysis buffer instead of the sample to measure background signal.

-

Adjust the volume in all wells to 100 µL with Assay Buffer.

-

-

Reaction Initiation: Add 50 µL of the 6 mM substrate solution to all wells to start the reaction. [4]The final substrate concentration will be 2 mM.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Fast Garnet GBC solution to all wells. [4]Allow the color to develop for 10-15 minutes at room temperature, protected from light.

-

Measurement: Read the absorbance at the appropriate wavelength for the formed azo dye (typically between 520-560 nm).

3. Data Analysis:

-

Subtract the absorbance of the negative control (blank) from all standard and sample readings.

-

Plot the corrected absorbance of the 2-naphthylamine standards against their known concentrations to generate a standard curve.

-

Use the linear equation from the standard curve to determine the concentration of 2-naphthylamine produced in each sample well.

-

Calculate the enzyme activity, often expressed as nmol of product formed per minute per mg of total protein (nmol/min/mg).

Part 4: Applications and Considerations

The this compound assay is a versatile tool with applications in various research areas:

-

Enzyme Kinetics: Studying the kinetics of aminopeptidases and determining parameters like Km and Vmax. [1]* Drug Discovery: Screening for inhibitors of specific aminopeptidases, which are therapeutic targets in areas like cancer and immunology. [11]* Clinical Diagnostics: Used as a biomarker to detect kidney damage through the measurement of alanine aminopeptidase in urine. [5]* Microbiology: Detecting specific bacterial enzymes for identification purposes.

Critical Considerations:

-

Substrate Specificity: While widely used for alanine aminopeptidases, other aminopeptidases may also cleave this substrate. For specific measurements, such as for APN/CD13, including a selective inhibitor control is highly recommended. [12]* Safety: 2-Naphthylamine is a hazardous and carcinogenic compound. Always consult the Safety Data Sheet (SDS) and handle it with appropriate precautions.

-

Assay Linearity: It is essential to ensure that the assay is performed within the linear range with respect to both time and enzyme concentration. Preliminary experiments should be conducted to determine these optimal conditions.

By understanding the fundamental chemistry, the alternative detection pathways, and the nuances of experimental design, researchers can effectively leverage this compound as a powerful tool for enzymatic analysis.

References

- AffiASSAY® Aminopeptidase N (APN/CD13) Activity Assay Kit (Fluorometric). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErRdrZoMhtnwrPlyJwy66z929AgP_boa4C839r-I1wuW6968qiqWxNVDMz5XKsDQpKMHGH7SoNceVSFcAAhdN9Dwqea6Uq38cqeJIKlJqCjNDfS5A-hekIKxiY3YpZwflbDnWR2CTiPAOeivQk0ha1QBfGEVZEkBYKUFNPI3GgdzxTQEIj02MuKT8jx_FVywYmPaVuE02d2iKEe4ZlGLGk4p1krG0ExkE4Zh_wmecvj78=]

- 2-NAPHTHYLAMINE. Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS3vkmi-x9JQT6S9Pg_nr0O0XUc2QRggYBLQ0r_JMVVirqLK3so1rhUURQD3__WDYVgAmLiEadr-t8s5ACC0rsva9Fy_YqDgbTJ8JmmY-CxZiaHP3hh6XqdyhTvb8XRAec3rCQrbVVp5e8_Dzwiu3j1k8=]

- Aminopeptidase N (APN/CD13) Activity Assay Kit (Fluorometric). Creative BioMart. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE39tYIBZF99VN_at-7W5mCwDfuPnXd7DTcGd3n9YT00QlORp1lwY9JUmsW-xNEnC4d-Z0nsgtiSxb3LqWUjfyeviyKttxGYFdBNRPpW8321aDrnCBEkdoSmPwNuSbtQYTZyQsA-fnzv1B5ipjd04fx3hf52AryTtrt3GCQ2J1PUdoKZBpEvcXoQ4jFQIzKxW5abx0xllZytAoP42UiAkyOUgxu3JUQxMZy]

- Aminopeptidase N (APN/CD13) Activity Assay Kit (Fluorometric). Genprice. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNecTVw-LtKH1uAWm-rELroNQJdvTo2henFiQgPFAxVEc4koLVQS0D1dbmBMz9X5MHzBMpWjkoBzIGW312C7SSTv8R-cqSx0XopjOBOJ2NUr79I_ydyV5_GpQuWlMjpkhYBil5dLq2u5XrNLNDwq1TpSCO-mIPim2SX5FTZLEeB5wkmodhI0TL__YK_dGZgN8DhxlTmqVTeLh3p3oMxW6aC9esZSC1isiVFasbPLzU3hsVs7CiSBotGw==]